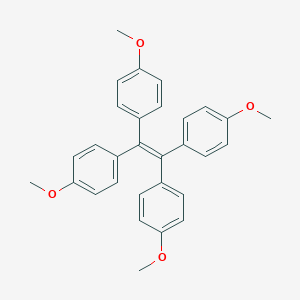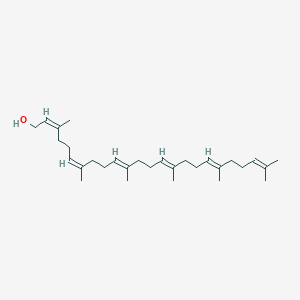
Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate, also known as CTAB, is a cationic surfactant commonly used in scientific research. Its unique chemical properties make it an essential component in various applications, including DNA extraction, protein purification, and nanomaterial synthesis.
作用机制
Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate's mechanism of action is based on its ability to form micelles in aqueous solutions. The hydrophobic tails of Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate molecules aggregate in the center of the micelle, while the hydrophilic heads interact with the solvent. Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate's positive charge allows it to interact with negatively charged molecules, such as DNA and proteins, facilitating their isolation and purification.
Biochemical and Physiological Effects:
Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate has been shown to have low toxicity in vitro, making it a suitable reagent for many biological applications. However, it can cause irritation and damage to the skin and eyes if not handled properly. Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate can also interact with cell membranes, disrupting their structure and function.
实验室实验的优点和局限性
Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate has several advantages over other surfactants in scientific research. Its positive charge allows it to interact with negatively charged molecules, facilitating their isolation and purification. Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate is also relatively inexpensive and widely available. However, Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate can interfere with downstream applications if not removed properly, and its positive charge can interfere with some analytical techniques.
未来方向
There are many potential future directions for Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate research. One area of interest is the development of new Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate-based surfactants with improved properties, such as lower toxicity and increased stability. Another area of interest is the use of Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate in the synthesis of nanomaterials, where it can act as a template for the formation of nanoparticles with specific properties. Finally, Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate's ability to interact with biomolecules makes it a promising candidate for the development of new diagnostic and therapeutic agents.
Conclusion:
Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate is a cationic surfactant with unique chemical properties that make it an essential component in various scientific applications. Its positive charge allows it to interact with negatively charged molecules, facilitating their isolation and purification. Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate has low toxicity in vitro, making it a suitable reagent for many biological applications. However, it can cause irritation and damage to the skin and eyes if not handled properly. There are many potential future directions for Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate research, including the development of new Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate-based surfactants and the use of Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate in the synthesis of nanomaterials.
合成方法
Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate is synthesized by reacting hexadecylamine with chloroform and sodium hydroxide. The reaction produces a quaternary ammonium salt, which is then purified through recrystallization. The resulting product is a white powder with a molecular weight of 445.03 g/mol.
科学研究应用
Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate is widely used in scientific research due to its ability to interact with biomolecules such as DNA and proteins. Its positive charge allows it to bind to negatively charged molecules, facilitating their isolation and purification. Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate is commonly used in DNA extraction protocols, where it binds to DNA, separating it from other cellular components. It is also used in protein purification, where it helps to solubilize and stabilize proteins.
属性
CAS 编号 |
133261-51-5 |
|---|---|
分子式 |
C25H54NO4P |
分子量 |
463.7 g/mol |
IUPAC 名称 |
hexadecyl 6-(trimethylazaniumyl)hexyl phosphate |
InChI |
InChI=1S/C25H54NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-29-31(27,28)30-25-22-19-17-20-23-26(2,3)4/h5-25H2,1-4H3 |
InChI 键 |
LMQPNDKSTFMVIQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCC[N+](C)(C)C |
规范 SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCC[N+](C)(C)C |
其他 CAS 编号 |
133261-51-5 |
同义词 |
He-PC6 hexadecylphospho(N,N,N-trimethylamino)hexanol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




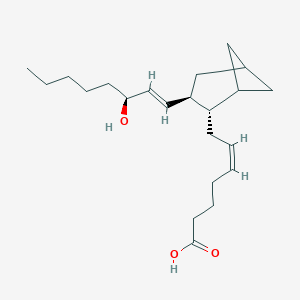
![[(3S,4Ar,6aR,6aR,6bR,8aS,12aS,14aR,14bR)-4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicen-3-yl] acetate](/img/structure/B161761.png)

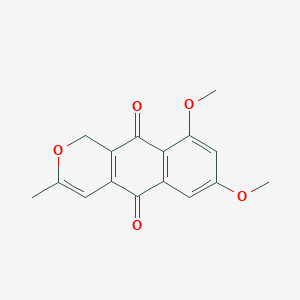

![[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane](/img/structure/B161772.png)

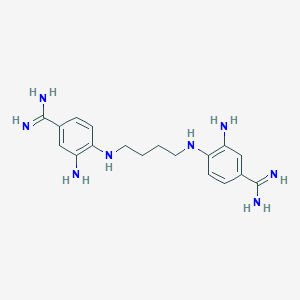
![(Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B161782.png)
![Ethanol, 2-[[3,5-dimethyl-1-(2-methylpropyl)hexyl]oxy]-](/img/structure/B161783.png)

